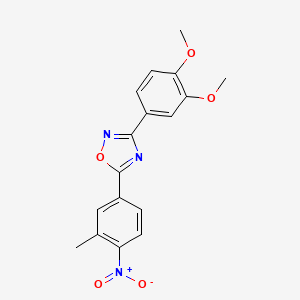

3-(3,4-dimethoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of 1,3,4-oxadiazole derivatives, including compounds similar to our subject, typically involves reactions such as the Huisgen reaction or cyclization processes. For instance, compounds with the oxadiazole unit have been prepared by cyclization reactions of benzoylbenzohydrazides in the presence of SOCl2, showcasing a method that might be applicable to our target molecule's synthesis (Mikhailov et al., 2018).

Molecular Structure Analysis

The molecular structure of related 1,3,4-oxadiazoles reveals nearly planar oxadiazole rings, with dihedral angles indicating the spatial arrangement of substituent phenyl rings. This structural arrangement can significantly affect the compound's properties and reactivity (Limbach et al., 2016).

Chemical Reactions and Properties

1,3,4-Oxadiazole compounds undergo various chemical reactions, including substitution and nitration, under different conditions. For example, nitration of diphenyl-1,3,4-oxadiazole yields a mixture of bisnitrophenyl derivatives, highlighting the reactivity of the oxadiazole ring towards electrophilic substitution (Blackhall et al., 1980).

Physical Properties Analysis

The crystal and molecular structure analysis of similar compounds provides insights into their physical properties. For example, hydrogen bonding and π-π interactions play a crucial role in the stabilization of the crystal structure, affecting the compound's melting point, solubility, and stability (Fun et al., 2010).

Chemical Properties Analysis

1,3,4-Oxadiazole derivatives exhibit a range of chemical properties, including luminescence and the ability to form stable complexes with metals. The presence of substituents like dimethoxyphenyl groups can influence these properties, altering their electronic structure and reactivity (Mekkey et al., 2020).

Applications De Recherche Scientifique

Antimicrobial and Anti-Proliferative Activities

Research by Al-Wahaibi et al. (2021) on 1,3,4-oxadiazole N-Mannich bases, closely related to the compound of interest, has revealed significant antimicrobial and anti-proliferative activities. These compounds demonstrated inhibitory action against pathogenic bacteria and yeast-like fungi, as well as potent anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells. This suggests their potential for developing new antimicrobial agents and cancer therapeutics Al-Wahaibi, A. A. Mohamed, S. S. Tawfik, H. M. Hassan, & A. El-Emam, 2021.

Enzyme Inhibition and Antibacterial Potential

Virk et al. (2023) explored the biological assessment of 1,3,4-oxadiazole derivatives, highlighting their modest antibacterial potential and notable enzyme inhibition capabilities. This study underscores the biochemical significance of these compounds, presenting them as candidates for further drug development processes, especially targeting bacterial infections and specific enzymatic pathways Virk, N., J. Iqbal, A. Aziz-ur-Rehman, M. Abbasi, S. Z. Siddiqui, S. Rasool, Mehr-un-Nisa, M. Abid, H. Khalid, F. Zafar, & H. Javaid, 2023.

Corrosion Inhibition

The impact of substituted oxadiazoles on corrosion mitigation has been documented by Lagrenée et al. (2001), indicating the efficacy of these compounds in protecting metals in corrosive environments. Specifically, the study focused on the corrosion inhibition of mild steel in hydrochloric acid, a common challenge in industrial settings, thus demonstrating the practical applications of oxadiazole derivatives in material science and engineering Lagrenée, M., B. Mernari, N. Chaibi, M. Traisnel, H. Vezin, & F. Bentiss, 2001.

Anticancer Evaluation

Polkam et al. (2021) reported on the synthesis and anticancer evaluation of new 1,3,4-oxadiazole derivatives, identifying compounds with significant activity against breast cancer cell lines. This highlights the therapeutic potential of oxadiazole derivatives in oncology, offering pathways for the development of novel anticancer agents Polkam, N., S. Malthum, J. Anireddy, U. Brahma, & G. N. Naidu Vegi, 2021.

Propriétés

IUPAC Name |

3-(3,4-dimethoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5/c1-10-8-12(4-6-13(10)20(21)22)17-18-16(19-25-17)11-5-7-14(23-2)15(9-11)24-3/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNSLHIUTWRZNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-1-phenyl-5-(3-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5572384.png)

![3-methyl-6-[3-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5572390.png)

![4-{[3-(benzyloxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5572392.png)

![3-(5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5572401.png)

![2-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B5572422.png)

![2-(3,5-difluorobenzyl)-8-(2-methyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572432.png)

![6-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5572441.png)

![N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5572447.png)

![3-[({[1-(4-fluorophenyl)cyclopentyl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5572464.png)

![5-(4-tert-butylphenyl)-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5572476.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5572479.png)

![2-(4-chlorobenzyl)-8-(2-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572482.png)